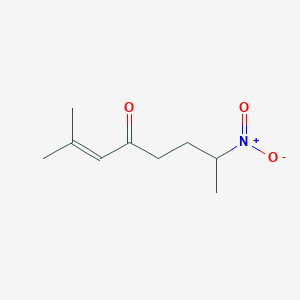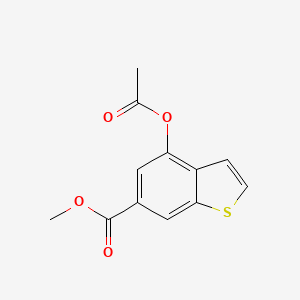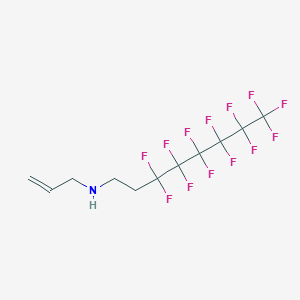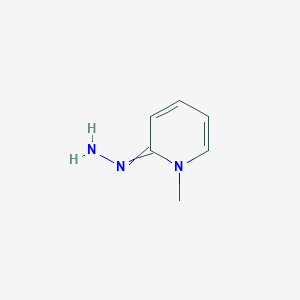
2(1H)-Pyridinone, 1-methyl-, hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methylpyridin-2-one hydrazone is a heterocyclic compound that features a pyridine ring with a methyl group at the 1-position and a hydrazone functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methylpyridin-2-one hydrazone can be synthesized through the condensation reaction of 1-methylpyridin-2-one with hydrazine hydrate. The reaction typically occurs in the presence of a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
1-methylpyridin-2-one+hydrazine hydrate→1-methylpyridin-2-one hydrazone
Industrial Production Methods
Industrial production of 1-methylpyridin-2-one hydrazone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-methylpyridin-2-one hydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Corresponding amines or reduced hydrazones.
Substitution: Substituted hydrazone derivatives.
Scientific Research Applications
1-methylpyridin-2-one hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-methylpyridin-2-one hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and other cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-pyridone hydrazone: Similar structure but lacks the methyl group at the 1-position.
1-methylpyridin-4-one hydrazone: Similar structure but with the hydrazone group at the 4-position.
Quinazolinone hydrazone: Contains a different heterocyclic core but similar functional groups.
Uniqueness
1-methylpyridin-2-one hydrazone is unique due to the specific positioning of the methyl and hydrazone groups, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
28219-35-4 |
|---|---|
Molecular Formula |
C6H9N3 |
Molecular Weight |
123.16 g/mol |
IUPAC Name |
(1-methylpyridin-2-ylidene)hydrazine |
InChI |
InChI=1S/C6H9N3/c1-9-5-3-2-4-6(9)8-7/h2-5H,7H2,1H3 |
InChI Key |
AGQSTVBBSLABBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=CC1=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


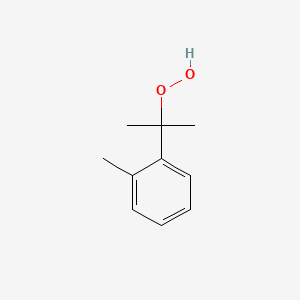
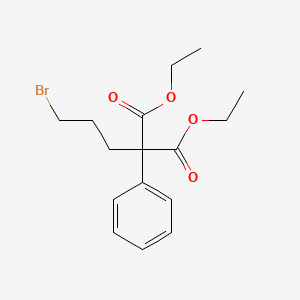
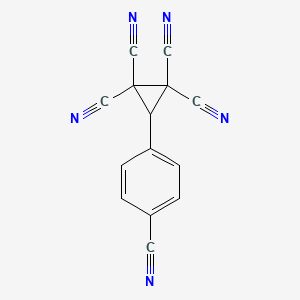
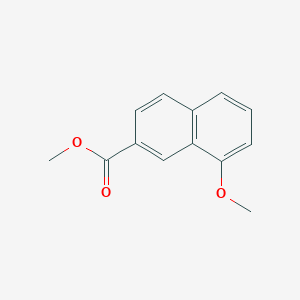

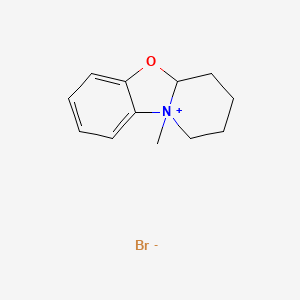
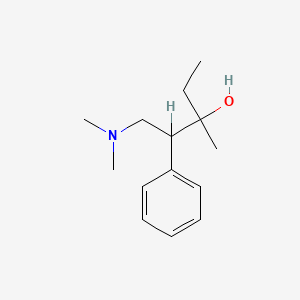
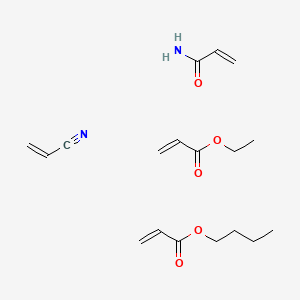
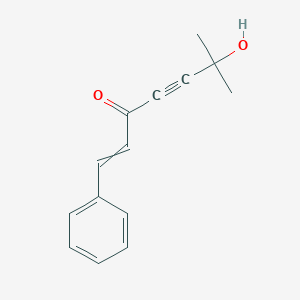
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)
